Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate
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Overview
Description
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate is an organic compound with the molecular formula C12H15NO4 It is a derivative of nicotinic acid, featuring a tetrahydropyran ring attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where tetrahydropyran-4-ol reacts with the nicotinic acid derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar esterification and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyran ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring and nicotinate moiety may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies on its exact mechanism are still ongoing, but it is believed to influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
Nicotinic Acid: The parent compound without the tetrahydropyran ring.
Methyl Nicotinate: Similar ester structure but lacks the tetrahydropyran ring
Uniqueness
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate is unique due to the presence of both the tetrahydropyran ring and the nicotinate moiety.
Biological Activity
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate, identified by its CAS number 1334491-08-5, is a chemical compound that combines a methyl group, a pyridine ring, and a tetrahydro-2H-pyran moiety. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C_{13}H_{17}NO_{3}, with a molecular weight of 237.25 g/mol. The compound exhibits functional groups such as an ester (methyl ester) and ether (tetrahydro-2H-pyran), which are critical for its biological activity.
Pharmacological Effects
- Vasodilatory Properties : Similar to other nicotinic acid derivatives, this compound may exhibit vasodilatory effects, which can be beneficial in treating cardiovascular diseases.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of the pyridine ring suggests potential interactions with microbial enzymes or receptors.
- Cannabinoid Receptor Modulation : Research on related compounds has shown that tetrahydropyran derivatives can act as cannabinoid receptor agonists. This suggests that this compound might also interact with cannabinoid receptors, potentially providing analgesic effects without significant CNS penetration .
Structure-Activity Relationship
The unique combination of tetrahydropyran and nicotinic acid functionalities may confer distinct biological properties not found in simpler derivatives. A comparative analysis of related compounds is provided in the table below:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
Methyl Nicotinate | 98-96-4 | Simple methyl ester of nicotinic acid | Vasodilator effects |
Tetrahydropyranyloxy Nicotinic Acid | N/A | Contains tetrahydropyran but lacks methylation | Potentially similar activities |
Pyridine Derivative A | N/A | Varies in substituents on pyridine ring | Antimicrobial properties |
Study on Cannabinoid Receptor Agonists
A study involving N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole derivatives demonstrated their efficacy as dual agonists for cannabinoid receptors CB(1) and CB(2). These compounds exhibited low CNS penetration and significant analgesic effects in animal models .
Investigation of Structural Analogues
Research on structural analogues has shown that modifications to the tetrahydropyran moiety can significantly alter the pharmacological profile of the compound. For instance, variations in the alkyl substituents at the nitrogen atom have been linked to enhanced receptor selectivity and reduced side effects .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 6-(oxan-4-yloxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-15-12(14)9-2-3-11(13-8-9)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
HQWGHHKXJWCSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2CCOCC2 |
Origin of Product |
United States |
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